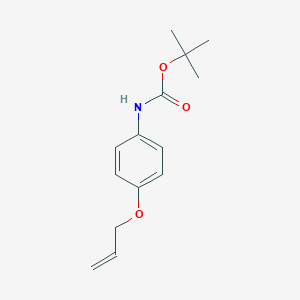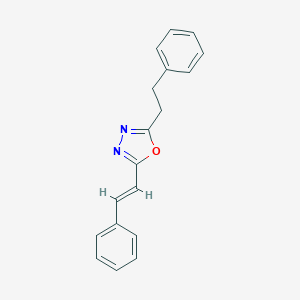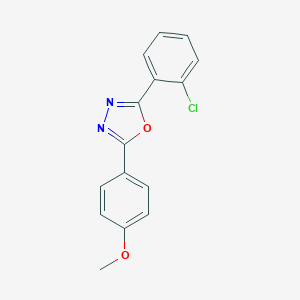
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone, also known as CMPE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CMPE is a synthetic compound that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and viral replication. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in antioxidant and anti-inflammatory responses. Additionally, this compound has been found to inhibit the replication of herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV).
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, invasion, and metastasis, the inhibition of inflammation, and the inhibition of viral replication. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to increase the expression of genes involved in antioxidant and anti-inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has several advantages for lab experiments, including its synthetic accessibility, its potential for the development of new drugs, and its diverse range of biological activities. However, this compound also has limitations, including its limited solubility in aqueous solutions, its potential toxicity, and its lack of selectivity for specific targets.
Direcciones Futuras
There are several future directions for research on 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone, including the development of new analogs with improved selectivity and potency, the investigation of its potential for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, and the elucidation of its molecular mechanism of action. Additionally, the development of new methods for the synthesis of this compound and its analogs may improve its accessibility and potential for drug development.
Conclusion
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its potential for the development of new drugs, but also has limitations, including its potential toxicity. There are several future directions for research on this compound, including the development of new analogs and the investigation of its potential for the treatment of other diseases.
Métodos De Síntesis
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone can be synthesized using various methods, including the reaction of 4-chloro-2-methylphenol with 1-(4-methylpiperazin-1-yl)ethanone in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours, and the resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the development of new drugs.
Propiedades
Fórmula molecular |
C14H19ClN2O2 |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-9-12(15)3-4-13(11)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Clave InChI |
ZFUVZMNCRFHSSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)

![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)

![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
